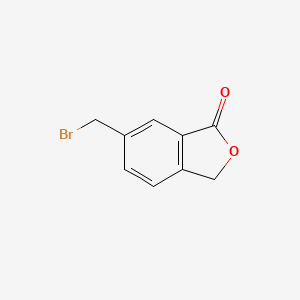

6-(Bromomethyl)isobenzofuran-1(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Bromomethyl)isobenzofuran-1(3H)-one is a chemical compound belonging to the isobenzofuran family. Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings . This compound is characterized by the presence of a bromomethyl group at the 6-position of the isobenzofuran-1(3H)-one structure.

Métodos De Preparación

The synthesis of 6-(Bromomethyl)isobenzofuran-1(3H)-one typically involves the bromination of isobenzofuran-1(3H)-one derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, usually at room temperature, to achieve the desired bromomethylation .

Análisis De Reacciones Químicas

6-(Bromomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form isobenzofuran-1(3H)-one derivatives with different functional groups.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

6-(Bromomethyl)isobenzofuran-1(3H)-one has the molecular formula C₈H₇BrO₂ and features a bromomethyl group that enhances its reactivity. The compound acts primarily as an inhibitor of monoamine oxidases A and B (MAO-A and MAO-B) , which are enzymes involved in the metabolism of neurotransmitters. By inhibiting these enzymes, the compound can potentially influence the levels of biogenic amines in biological systems, suggesting applications in neuropharmacology and therapeutic interventions for neurodegenerative diseases like Parkinson's and Alzheimer's .

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to participate in forming new carbon-carbon bonds, which is essential for organic synthesis .

2. Biology:

- Biological Activity: The compound is under investigation for its potential biological activities, especially its role as a MAO inhibitor. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical in treating mood disorders and neurodegenerative diseases .

- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .

3. Medicine:

- Therapeutic Applications: Ongoing research aims to explore the therapeutic potential of this compound in treating conditions related to neurotransmitter imbalances. The compound's mechanism of action suggests it could be beneficial in managing symptoms associated with depression and anxiety disorders due to its MAO-inhibiting properties .

- Neurodegenerative Disease Research: Its role in modulating neurotransmitter levels positions it as a candidate for further studies aimed at developing treatments for neurodegenerative diseases .

4. Industry:

- Material Development: The compound is utilized in developing new materials and chemical processes, particularly in the pharmaceutical industry where it can be a building block for synthesizing various drugs .

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on MAO activity. Results indicated that the compound significantly inhibited MAO-A and MAO-B, leading to increased serotonin levels in vitro. This suggests potential for developing antidepressant therapies based on this compound's mechanism .

Case Study 2: Antimicrobial Activity

Research conducted on derivatives of this compound demonstrated effectiveness against Staphylococcus epidermidis. The study highlighted its potential role in disrupting microbial communication pathways, which could lead to novel treatments for infections resistant to conventional antibiotics .

Mecanismo De Acción

The mechanism of action of 6-(Bromomethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on the nervous system . The compound’s bromomethyl group plays a crucial role in its binding affinity and selectivity.

Comparación Con Compuestos Similares

6-(Bromomethyl)isobenzofuran-1(3H)-one can be compared with other isobenzofuran derivatives such as:

Isobenzofuran-1(3H)-one: Lacks the bromomethyl group and has different reactivity and applications.

3,6-Disubstituted isobenzofuran-1(3H)-ones: These compounds have substitutions at both the 3 and 6 positions, which can significantly alter their chemical properties and biological activities.

Actividad Biológica

6-(Bromomethyl)isobenzofuran-1(3H)-one, a compound with the molecular formula C₈H₇BrO₂, features a unique structure characterized by a fused benzene and furan ring system along with a bromomethyl substituent. This configuration enhances its reactivity and potential biological applications. The compound has garnered interest due to its interactions with various biological molecules, suggesting possible therapeutic roles.

The presence of the bromomethyl group at the sixth position allows for significant reactivity, making it a valuable intermediate in organic synthesis. This group can be readily displaced by nucleophiles, facilitating the formation of new carbon-carbon bonds. Such properties are essential in synthesizing complex organic molecules and exploring biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in enzyme interactions and microbial inhibition.

Enzyme Interactions

Studies have shown that compounds with similar structures can interact with monoamine oxidases (MAOs), enzymes crucial for the metabolism of biogenic amines. This interaction suggests that this compound could potentially influence neurotransmitter levels, thereby offering insights into its therapeutic applications in neuropharmacology.

Antimicrobial Activity

Related compounds have demonstrated efficacy in inhibiting microbial quorum sensing and biofilm formation. For instance, certain isobenzofuran derivatives have been shown to reduce biofilm formation by Staphylococcus epidermidis without adversely affecting bacterial growth. This characteristic positions this compound as a candidate for preventing implant infections and other biofilm-associated issues .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Quorum Sensing Inhibition : A study highlighted the ability of certain furanones to interfere with microbial communication, which is crucial for biofilm development. The findings suggest that structural variations significantly affect their effectiveness against microbial strains .

- Synthesis and Biological Testing : Research conducted on brominated derivatives of isobenzofuran indicated that these compounds could be synthesized through various methods, including the use of maleic and phthalic anhydrides. The synthesized compounds were tested for their ability to disrupt quorum sensing mechanisms in bacteria, showing promising results .

- Pharmacological Potential : Investigations into the pharmacokinetics of similar derivatives suggest high gastrointestinal absorption and potential permeability across the blood-brain barrier (BBB). This raises the possibility of developing this compound as a therapeutic agent targeting neurological disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzofuran | Basic structure without substituents | Parent compound for many derivatives |

| Dibenzofuran | Contains an additional fused benzene | Increased stability and altered reactivity |

| Isobenzofuran | Isomer with oxygen in an adjacent position | Different reactivity patterns compared to 6-Bromo |

| 6-Methylisobenzofuran-1(3H)-one | Methyl group at the sixth position | Unique reactivity due to methyl substitution |

The bromomethyl substitution at the sixth position significantly influences the chemical behavior and potential applications of this compound compared to these similar compounds .

Propiedades

IUPAC Name |

6-(bromomethyl)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRAMLJMWLDMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CBr)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.